molecular formula C14H11NOS3 B2403451 4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde CAS No. 889973-32-4

4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde

Cat. No.: B2403451
CAS No.: 889973-32-4
M. Wt: 305.43
InChI Key: RTIOZIBVECFBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde is a heterocyclic compound that features both benzothiazole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride under acidic or basic conditions. Common methods include:

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale condensation reactions using readily available starting materials and catalysts that can be easily removed by filtration .

Chemical Reactions Analysis

Types of Reactions

4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde involves its interaction with various molecular targets:

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-5-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS3/c1-9-10(6-11(7-16)18-9)8-17-14-15-12-4-2-3-5-13(12)19-14/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIOZIBVECFBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=O)CSC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.